molecular formula C6H11NO3S B3060931 D-Valine, N-formyl-3-mercapto- CAS No. 13833-89-1

D-Valine, N-formyl-3-mercapto-

Cat. No.: B3060931
CAS No.: 13833-89-1
M. Wt: 177.22 g/mol
InChI Key: ANCLDHSEMKEXLS-BYPYZUCNSA-N
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Description

D-Valine, N-formyl-3-mercapto- is a derivative of D-valine, an important organic chiral source. This compound is notable for its applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. It is a sulfur-containing amino acid derivative, which adds unique properties to its chemical profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Valine, N-formyl-3-mercapto- can be achieved through several methods. One common approach involves the microbial asymmetric degradation of DL-valine, which is a racemic mixture of D- and L-valine. Another method is the microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase. Additionally, the microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase is also used .

Industrial Production Methods

Industrial production of D-Valine, N-formyl-3-mercapto- often relies on microbial processes due to their high stereo selectivity, mild reaction conditions, and environmentally friendly nature. These methods include the use of genetically engineered microorganisms to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

D-Valine, N-formyl-3-mercapto- undergoes various chemical reactions, including:

    Oxidation: The thiol group (-SH) can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Regeneration of thiol groups.

    Substitution: Formation of thioethers or thioesters.

Scientific Research Applications

D-Valine, N-formyl-3-mercapto- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Valine, N-formyl-3-mercapto- involves its interaction with various molecular targets. In the case of its use as a chelating agent, it binds to metal ions, forming stable complexes that can be excreted from the body. This property is particularly useful in the treatment of heavy metal poisoning and certain metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Valine, N-formyl-3-mercapto- is unique due to its specific chiral configuration and the presence of both a formyl group and a thiol group. These functional groups confer distinct chemical reactivity and biological activity, making it valuable in specialized applications.

Properties

IUPAC Name

(2S)-2-formamido-3-methyl-3-sulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-6(2,11)4(5(9)10)7-3-8/h3-4,11H,1-2H3,(H,7,8)(H,9,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCLDHSEMKEXLS-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC=O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)NC=O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333454
Record name D-Valine, N-formyl-3-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13833-89-1
Record name N-Formylpenicillamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013833891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Valine, N-formyl-3-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FORMYLPENICILLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JX9PQK9DG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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